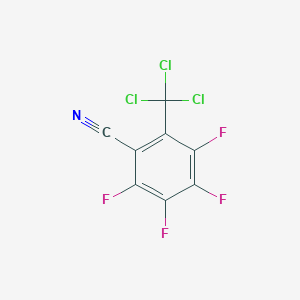
4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine (CFTP) is an important organic molecule used in a variety of scientific research applications. It is a halogenated pyrimidine derivative, which is a nitrogen-containing heterocyclic aromatic compound, with a unique combination of functional groups. CFTP has been extensively studied due to its potential applications in the field of medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents. In biochemistry, this compound has been used to study the structure-activity relationships of various biological molecules, such as enzymes and receptors. In pharmacology, this compound has been used to study the mechanism of action of various drugs, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents.
作用機序
The mechanism of action of 4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine is not well understood. However, it is believed to interact with various biological molecules, such as enzymes and receptors, to modulate their activity. This compound is thought to interact with enzymes and receptors by forming hydrogen bonds and electrostatic interactions. It is also believed to interact with receptor sites to modulate the activity of signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to inhibit the growth of cancer cells. It has also been shown to reduce inflammation, reduce oxidative stress, and reduce the risk of vascular diseases. In humans, this compound has been shown to reduce the risk of cardiovascular disease and stroke.
実験室実験の利点と制限
The use of 4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine in lab experiments has several advantages and limitations. One advantage of using this compound in lab experiments is that it is relatively easy to synthesize. It is also relatively inexpensive compared to other organic molecules. However, one limitation of using this compound in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the use of 4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine in scientific research. One potential direction is to use this compound as a starting material for the synthesis of new biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents. Another potential direction is to use this compound to study the structure-activity relationships of various biological molecules, such as enzymes and receptors. Additionally, this compound could be used to study the mechanism of action of various drugs, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents. Finally, this compound could be used to develop new drug delivery systems, such as nanoparticles, for the targeted delivery of drugs to specific tissues and organs.
合成法
4-Chloro-6-fluoro-2-(trichloromethyl)pyrimidine can be synthesized through a two-step process involving the reaction of 4-chloro-6-fluoropyrimidine with trichloromethyl chloroformate. In the first step, the pyrimidine is reacted with trichloromethyl chloroformate to form a trichloromethyl pyrimidine derivative. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. In the second step, the trichloromethyl pyrimidine derivative is reacted with an alkylating agent, such as an alkyl halide or an alkyl sulfonate, to form this compound. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide.
特性
IUPAC Name |
4-chloro-6-fluoro-2-(trichloromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4FN2/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYKPVBVOATCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














